molecular formula C19H23Cl2N3O3S B2767520 N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)furan-2-carboxamide hydrochloride CAS No. 1216489-65-4

N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)furan-2-carboxamide hydrochloride

Cat. No. B2767520
CAS RN: 1216489-65-4
M. Wt: 444.37
InChI Key: YOIGZHMPXMSYBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)furan-2-carboxamide hydrochloride is a useful research compound. Its molecular formula is C19H23Cl2N3O3S and its molecular weight is 444.37. The purity is usually 95%.
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Scientific Research Applications

Cancer Research

A study by Kuramoto et al. (2008) demonstrated that compounds related to N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)furan-2-carboxamide hydrochloride showed inhibitory activity against leukotriene B(4), which is significant in cancer research. These compounds were also found to inhibit growth in human pancreatic cancer cells (Kuramoto et al., 2008).

Antimicrobial Activity

Patel et al. (2011) reported on pyridine derivatives, including structures similar to the compound , which exhibited varying degrees of antimicrobial activity. This highlights the potential of such compounds in developing new antimicrobial agents (Patel et al., 2011).

Antioxidant and Antiurease Activities

Sokmen et al. (2014) synthesized a compound with structural similarities, showing significant antiurease and antioxidant activities. This suggests the potential of this compound in these areas (Sokmen et al., 2014).

Antidepressant Properties

Research by Mahesh et al. (2011) into 3-ethoxyquinoxalin-2-carboxamides, which bear structural resemblance to the compound, indicated potential antidepressant effects mediated through 5-HT3 receptor antagonism. This suggests possible applications of the compound in neuropsychiatric disorders (Mahesh et al., 2011).

Anticancer and Antiangiogenic Activity

A study by Romagnoli et al. (2015) on benzofuran derivatives demonstrated significant anticancer and antiangiogenic activities. These compounds targeted the colchicine site on tubulin, suggesting a potential mechanism of action for related compounds (Romagnoli et al., 2015).

properties

IUPAC Name

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]furan-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O3S.ClH/c1-4-22(5-2)10-11-23(18(24)15-7-6-12-26-15)19-21-16-14(25-3)9-8-13(20)17(16)27-19;/h6-9,12H,4-5,10-11H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOIGZHMPXMSYBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C1=NC2=C(C=CC(=C2S1)Cl)OC)C(=O)C3=CC=CO3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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